5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 3-methyl-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-3-11-8-5(4)2-6(9)7(10)12-8/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTCKFGZYJKKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=C(C=C12)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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